N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide
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Overview
Description
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide is a synthetic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the oxadiazole ring in the structure imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide typically involves the formation of the oxadiazole ring followed by the introduction of the ethanesulfonyl and benzamide groups. One common method involves the reaction of 2,4-dimethoxybenzohydrazide with an appropriate sulfonyl chloride under reflux conditions in the presence of a base such as triethylamine. The resulting intermediate is then cyclized to form the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The ethanesulfonyl group may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activities.
N-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)acrylamide: Another compound with a similar aromatic core but different functional groups.
Uniqueness: N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide is unique due to the presence of the oxadiazole ring and the ethanesulfonyl group, which impart distinct chemical and biological properties. These features make it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6S/c1-4-29(24,25)14-8-5-12(6-9-14)17(23)20-19-22-21-18(28-19)15-10-7-13(26-2)11-16(15)27-3/h5-11H,4H2,1-3H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYOEGODIMWHKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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